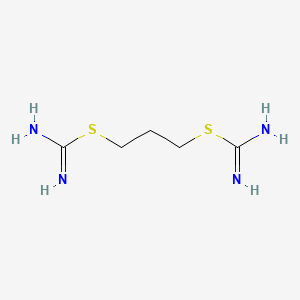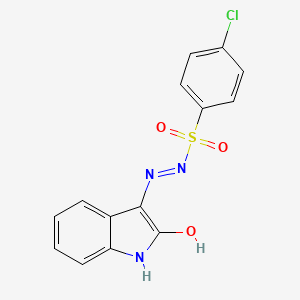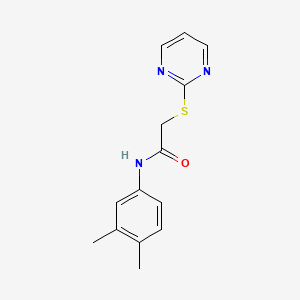
3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as BRD4 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide inhibition by this compound occurs through the binding of the compound to the bromodomain of this compound. This binding prevents the interaction of this compound with acetylated histones, leading to the inhibition of gene expression and downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammatory conditions, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide is its specificity for this compound inhibition. This allows for targeted effects on gene expression and downstream effects. However, the compound has limitations in terms of solubility and stability, which can affect its use in lab experiments.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide. One area of interest is the development of more potent and selective this compound inhibitors for therapeutic use. Another area of interest is the investigation of the compound's effects on other diseases and conditions, such as neurological disorders and metabolic diseases. Additionally, the use of this compound as a tool for studying gene expression and epigenetics is an area of ongoing research.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction of 4-bromo-3-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with acryloyl chloride to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-(4-bromophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of this compound, a protein that plays a key role in the regulation of gene expression. This compound inhibition has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-14-6-3-12(4-7-14)5-8-15(19)18-11-13-2-1-9-17-10-13/h1-10H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFBPSAKZSEUEN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)


![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)

![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)